2,6-DI-O-Carboxymethyl-D-glucose

Description

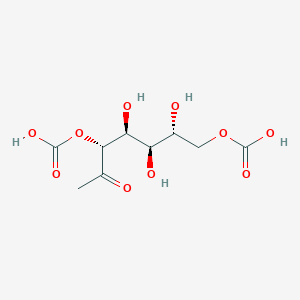

Structure

3D Structure

Properties

IUPAC Name |

[(3R,4S,5R,6R)-7-carboxyoxy-4,5,6-trihydroxy-2-oxoheptan-3-yl] hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O10/c1-3(10)7(19-9(16)17)6(13)5(12)4(11)2-18-8(14)15/h4-7,11-13H,2H2,1H3,(H,14,15)(H,16,17)/t4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDLLDQYDOZMJC-JWXFUTCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(COC(=O)O)O)O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](COC(=O)O)O)O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Characterization of 2,6 Di O Carboxymethyl D Glucose and Its Derivatives

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Position-Specific Substitution Analysis

NMR spectroscopy is a powerful tool for determining the exact location of carboxymethyl groups on the glucose ring.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in analyzing the reactivity of the hydroxyl groups and the resulting functionalization patterns in glucose derivatives. In an aqueous solution of D-glucose, the anomeric protons (H-1) of the α- and β-forms are well-resolved and appear in the downfield region of the spectrum, serving as excellent starting points for tracing connectivities using 2D-NMR techniques. researchgate.net The chemical shifts of these anomeric protons are sensitive to the substitution pattern. For instance, the α-anomeric proton typically resonates further downfield than the β-anomeric proton. researchgate.net

The hydroxyl protons of glucose can be observed under specific conditions, such as in supercooled aqueous solutions, where the rate of exchange with the solvent is reduced. nih.govunimo.it These hydroxyl proton resonances, which appear between δH 5.5 and 8.5 ppm, provide direct evidence of which hydroxyl groups have been functionalized. nih.gov The specific chemical shifts of the remaining hydroxyl protons can indicate the positions of carboxymethylation. For example, the absence of signals corresponding to the primary hydroxyl group at C-6 and a hydroxyl group at C-2 would strongly suggest the formation of 2,6-di-O-carboxymethyl-D-glucose. The reactivity of the different hydroxyl groups in glycosides can be explored through various chemical reactions, with studies showing that the C-10 position hydroxyl group often exhibits higher reactivity than the C-6' position hydroxyl group in certain iridoid glycosides. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for D-Glucose Protons

| Proton | α-D-Glucose (ppm) | β-D-Glucose (ppm) |

| H-1 | ~5.42 | ~4.68 |

| H-2 | ~3.17 | ~2.98 |

| H-3 | ~5.33 | ~5.86 |

| H-4 | - | - |

| H-5 | - | - |

| H-6a | - | - |

| H-6b | - | - |

| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data derived from studies on glucose and its derivatives. researchgate.netresearchgate.net |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides crucial information for characterizing the carbonyl and methylene (B1212753) groups introduced by carboxymethylation. The ¹³C NMR spectrum of glucose is complex due to the presence of multiple anomers in solution. unimo.it However, the chemical shifts of the carbon atoms are highly sensitive to their local chemical environment, allowing for the identification of substitution sites.

Upon carboxymethylation, new signals corresponding to the carbonyl (C=O) and methylene (-CH₂-) carbons of the carboxymethyl groups appear in the spectrum. The carbonyl carbon of a carboxylic acid or ester typically resonates in the range of 165-190 ppm. oregonstate.edu The methylene carbon attached to the oxygen atom of the glucose ring will also have a characteristic chemical shift. The specific positions of these new signals, along with shifts in the signals of the glucose ring carbons, confirm the 2,6-disubstitution pattern. For instance, a downfield shift of the C-2 and C-6 signals would be expected upon carboxymethylation at these positions. The assignment of carbonyl carbon resonances in peracetylated glucose and mannose derivatives has been shown to be sensitive to the position and configuration of glycosidic linkages, further highlighting the utility of ¹³C NMR in structural determination. nih.gov

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups

| Carbon Environment | Chemical Shift (ppm) |

| C-C (Alkane) | 0 - 50 |

| C-O (Alcohol, Ether) | 50 - 100 |

| C=C (Alkene) | 100 - 150 |

| C=O (Carboxylic Acid, Ester) | 165 - 190 |

| C=O (Aldehyde, Ketone) | >200 |

| Note: These are general ranges and can be influenced by the specific molecular structure. oregonstate.edulibretexts.org |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification in Composites

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and its composites. The introduction of carboxymethyl groups leads to the appearance of characteristic absorption bands in the FTIR spectrum. A strong absorption band in the region of 1500-1700 cm⁻¹ is indicative of the carboxyl group (–COO⁻). ncsu.edu Specifically, a sharp peak around 1605 cm⁻¹ can be attributed to the stretching of the carbonyl group (C=O) from the glucose monomer. revmaterialeplastice.ro

Furthermore, the FTIR spectrum of carboxymethylated cellulose (B213188), a related polymer, shows a broad peak around 3441 cm⁻¹ corresponding to the hydroxyl (-OH) stretching vibration and a peak at 2924 cm⁻¹ from the methylene (-CH₂-) group vibration. revmaterialeplastice.ro The presence of an ether linkage (C-O-C) is confirmed by a strong band around 1065 cm⁻¹. revmaterialeplastice.ro When incorporated into composites, these characteristic peaks can confirm the presence and successful functionalization of the glucose derivative within the matrix. researchgate.net The analysis of FTIR spectra can be enhanced by machine learning models to facilitate the identification of functional groups. nih.govnih.govsemanticscholar.org

Table 3: Characteristic FTIR Absorption Bands for Carboxymethylated Glucose Derivatives

| Wavenumber (cm⁻¹) | Functional Group |

| ~3441 | -OH (hydroxyl) stretching |

| ~2924 | -CH₂- (methylene) stretching |

| ~1605 | C=O (carbonyl) stretching |

| ~1420 | -CH₂- (methylene) bending |

| ~1065 | C-O-C (ether) stretching |

| Note: The exact positions of the peaks can vary depending on the specific compound and its environment. revmaterialeplastice.ro |

Chromatographic and Electrophoretic Techniques for Compositional Analysis

Chromatographic and electrophoretic methods are essential for separating and quantifying the components of complex mixtures of substituted carbohydrates, including determining the mole fractions of different substituted units.

High-Performance Liquid Chromatography (HPLC) for Mole Fraction Determination of Substituted Glucosyl Units

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of substituted glucosyl units, allowing for the determination of their mole fractions. After acid hydrolysis of a carboxymethylated glucose polymer, the resulting mixture of monosaccharides, including unsubstituted glucose and its various carboxymethylated derivatives, can be separated by HPLC. researchgate.net The use of an acid-stable LC column and a suitable detector, such as a mass spectrometer (LC-MS) or a pulsed amperometric detector, enables the identification and quantification of each component. researchgate.net

Paper Chromatography for Derivative Separation and Identification

Paper chromatography is a valuable technique for the separation and identification of carboxymethyl-D-glucose derivatives. This method relies on the differential partitioning of solutes between a stationary phase (the water bound to the cellulose paper) and a mobile phase (an organic solvent mixture). kau.edu.sa The separation allows for the identification of individual components in a mixture.

The general procedure for paper chromatography involves the following steps:

Preparation: A spot of the sample mixture is applied to a starting line on a sheet of chromatography paper, such as Whatman No. 1. kau.edu.sa

Development: The edge of the paper is immersed in a developing solvent within a sealed tank. The solvent moves up the paper by capillary action, a process known as ascending chromatography. kau.edu.sa For the separation of sugar derivatives, solvent systems like n-butanol-acetic acid-water or isopropanol-pyridine-water-acetic acid are commonly used. kau.edu.sa

Visualization: After the solvent front has moved a sufficient distance, the paper is removed and dried. kau.edu.sa Since the separated sugar derivatives are often colorless, a visualizing agent is sprayed onto the paper to reveal the spots. kau.edu.sa Common reagents include ammoniacal silver nitrate (B79036) or alkaline permanganate, which react with reducing sugars to produce colored spots. kau.edu.sa

Identification: The separated derivatives are identified by comparing their Retention factor (Rf) values to those of known standards run on the same chromatogram. The Rf value is calculated as the ratio of the distance traveled by the solute to the distance traveled by the solvent front. kau.edu.sa

For quantitative analysis, the spots can be cut out, the compound eluted, and its concentration determined using a suitable method. One such method involves the reduction of triphenyl-tetrazolium chloride by the reducing sugars to form a colored formazan (B1609692) compound, which can be measured spectrophotometrically. scispace.com

Isotachophoresis for Analysis of Carboxymethyl-D-glucoses in Hydrolyzates

Isotachophoresis is an electrophoretic technique that has been successfully applied to the analysis of carboxymethyl-D-glucoses in the hydrolyzates of carboxymethylcellulose. nih.gov This method separates charged molecules based on their electrophoretic mobility in a discontinuous buffer system.

In a study on the hydrolytic depolymerization of carboxymethylcellulose, optimal conditions for the isotachophoretic separation of the resulting carboxymethyl-D-glucose derivatives were established. nih.gov This allowed for the identification and determination of 2-O-carboxymethyl-D-glucose, 3-O-carboxymethyl-D-glucose, and 6-O-carboxymethyl-D-glucose in the reaction mixture. nih.gov The relative reactivity of the hydroxyl groups in the glucopyranose unit of cellulose was found to decrease in the order of O(6)H > O(2)H >> O(3)H, which is consistent with findings from other researchers. nih.gov

Determination of Degree of Substitution (DS) and Functionalization Patterns

The degree of substitution (DS) is a critical parameter for carboxymethylated glucose and its polymers, as it significantly influences their properties, such as solubility and viscosity. metrohm.com The DS represents the average number of hydroxyl groups on each anhydroglucose (B10753087) unit that have been substituted with carboxymethyl groups. metrohm.com Various methods are available for determining the DS and the pattern of functionalization.

Methods for Determining Degree of Substitution (DS):

| Method | Principle | References |

| Titrimetric Methods | These are among the most common methods used in industrial settings. One approach involves dissolving the carboxymethyl derivative in water and titrating the carboxylic acid groups with a standardized base. nih.govresearchgate.net Another method is back-titration, where an excess of alkali is added to the sample, and the unreacted alkali is then titrated with a standard acid. itu.edu.tr | nih.govresearchgate.netitu.edu.tr |

| Spectroscopic Methods | Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the DS. In ¹H NMR, the integration of the signal from the methylene protons of the carboxymethyl groups relative to the protons of the anhydroglucose unit allows for the calculation of the DS. nih.gov Fourier-transform infrared (FTIR) spectroscopy can also be used, where the area under the peak corresponding to the carboxyl group is compared to a reference peak. researchgate.net Visible-Near-Infrared (Vis-NIR) spectroscopy is another rapid method for quantifying DS. metrohm.com | metrohm.comnih.govresearchgate.net |

| Chromatographic Methods | Methods like Zeisel-LC can be employed for DS determination. nih.gov | nih.gov |

| Elemental Analysis | The DS of carboxymethyl chitosan (B1678972) derivatives can be calculated based on the percentages of carbon and nitrogen obtained from elemental analysis. nih.gov | nih.gov |

| Staining Method | An alternative method involves staining the carboxymethylated material with a dye like Methylene Blue. The amount of dye bound, which can be quantified spectrophotometrically, correlates with the DS. itu.edu.tr | itu.edu.tr |

The functionalization pattern, which describes the distribution of carboxymethyl groups among the different hydroxyl positions (O-2, O-3, and O-6) of the glucose unit, is also a key characteristic. Studies on carboxymethyl starch have shown that with an increasing DS, the proportion of substitution at the O-6 position tends to increase slightly, while the proportion at the O-3 position tends to decrease slightly, with the O-2 position remaining relatively unchanged. nih.gov

Molecular Interactions and Biological System Interfaces Excluding Clinical Studies

Interactions with Biomolecules and Macromolecules

The way 2,6-DI-O-Carboxymethyl-D-glucose interacts with other molecules is crucial to understanding its potential applications in various scientific fields. These interactions can range from binding to proteins to forming complexes with other chemical structures.

Binding Studies with Proteins and Enzymes

The interaction of glucose and its derivatives with proteins is a fundamental area of study. For instance, the D-galactose/D-glucose-binding protein (GGBP) from Escherichia coli demonstrates how such interactions can affect protein structure and stability. Studies have shown that the depletion of calcium from GGBP alters its secondary structure and reduces its thermal stability. nih.gov However, the binding of glucose to this calcium-depleted protein can restore its native secondary structure and thermostability. nih.gov This suggests that glucose and its derivatives can play a significant role in maintaining the functional conformation of certain proteins.

Furthermore, in the context of diabetic complications, the accumulation of advanced glycation end products (AGEs), such as carboxymethyl-lysine (CML), in bone tissue is a significant concern. nih.gov High glucose levels can lead to increased expression of the receptor for advanced glycation end products (RAGE) and inflammatory markers in osteocytes, the most abundant cells in bone. nih.gov While CML at physiological concentrations upregulates RAGE, it doesn't significantly affect bone remodeling markers or inflammatory cytokines. nih.gov This highlights the complex role of glucose derivatives in cellular signaling pathways.

In another example, the catalytic pocket of the endoglucanase MtGlu5 features tryptophan residues that are believed to have stacking interactions with glucose molecules. nih.gov This type of binding is crucial for the enzymatic activity of breaking down cellulose (B213188). The presence of a carbohydrate-binding module (CBM) in this enzyme significantly enhances its affinity for substrates like carboxymethyl cellulose (CMC). nih.gov Inactivation of the CBM results in a substantial decrease in substrate binding, confirming the module's critical role. nih.gov

Complexation with Cyclodextrins and Other Host Molecules

Cyclodextrins are molecules with a cone-shaped structure that can encapsulate other "guest" molecules, altering their properties. The complexation of glucose and its derivatives with cyclodextrins has been a subject of varied research findings. Some studies have reported significant binding constants for D-glucose with α- and β-cyclodextrin, while others have determined these constants to be much lower. researchgate.net For example, equilibrium constants for complexes between β-cyclodextrin and glucose have been found to be as low as 0.5 to 1 M⁻¹, which contrasts with previously reported values around 400 M⁻¹. researchgate.net

Calorimetric measurements have indicated that the complexation of glucose with β-cyclodextrin is an endothermic reaction, or has a free enthalpy value close to zero. researchgate.net Molecular modeling studies suggest that the relatively weak binding of hexoses like glucose may be due to a smaller number of intermolecular hydrogen bonds and some strain from the deformation of the cyclodextrin (B1172386) molecule. researchgate.net

The interaction of various modified cyclodextrins with larger molecules like insulin (B600854) has also been explored. For instance, methyl-β-cyclodextrin, hydroxypropyl-β-cyclodextrin, and sulfobutylether-β-cyclodextrin can all form stable complexes with insulin, with binding energies varying depending on the specific cyclodextrin and its degree of substitution. nih.gov These studies provide insight into how carboxymethylated glucose might interact with such host molecules.

Adsorption Phenomena on Cellulosic and Polymeric Surfaces

The adsorption of carboxymethylated glucose derivatives, particularly carboxymethyl cellulose (CMC), onto various surfaces is important for many industrial applications. The adsorption of CMC on cellulose surfaces is influenced by factors such as pH and the presence of electrolytes. researchgate.netelsevierpure.com Generally, adsorption decreases with increasing pH and increases with higher electrolyte concentrations. wur.nl

The similarity in the chemical structure of the CMC backbone to cellulose appears to promote its irreversible adsorption, especially at low pH when the molecule is less charged. elsevierpure.com This suggests a specific interaction between the unsubstituted glucose units of CMC and the cellulose surface. researchgate.net The adsorption of CMC increases the charge density of cellulose fibers and leads to a highly hydrated surface layer. researchgate.net

Studies using quartz crystal microbalance with dissipation (QCM-D) have shown that the type of anion present in the solution can affect CMC adsorption on cellulose. nih.gov Chaotropic ions like nitrate (B79036), which are less hydrated, tend to increase adsorption compared to more hydrated kosmotropic ions like sulfate. nih.gov This is attributed to changes in the water molecule ordering at the interface, leading to a greater entropy gain upon ion release from the surface. nih.gov The adsorption of CMC onto hydrophobic polymer films results in the deposition of larger particles in smaller amounts, whereas on hydrophilic cellulose substrates, it forms a more uniform and extensive covering. elsevierpure.com

Exploration of Biological Activities for Research Probes

Carboxymethylated glucose derivatives are also being investigated for their potential biological activities, which could lead to their use as research tools to probe various biological processes.

Investigation of Antioxidant Scavenging Mechanisms

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in many diseases. mdpi.com Antioxidants can neutralize these harmful molecules. The antioxidant potential of various natural and synthetic compounds is a significant area of research.

Extracts from various plants have been shown to possess antioxidant properties by scavenging free radicals. nih.gov The evaluation of antioxidant capacity is often done using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization. nih.govuliege.be For example, the methanolic/water extract of Eysenhardtia polystachya has demonstrated significant free radical scavenging activity, which is attributed to its phenolic and flavonoid content. nih.gov

The antioxidant activity of compounds is often compared to standards like BHT (butylated hydroxytoluene) and ascorbic acid. nih.govuliege.be The mechanisms by which these compounds exert their antioxidant effects can include hydrogen donation, metal chelation, and inhibition of lipid peroxidation. nih.gov While specific studies on the antioxidant scavenging mechanisms of this compound are not detailed in the provided search results, the general principles of antioxidant activity in related sugar derivatives and plant extracts provide a framework for how it might function.

Role as a Probe Molecule in Carbohydrate Metabolism Research

The strategic chemical modification of a ubiquitous molecule like D-glucose is a powerful approach in biochemical research. By altering its structure, scientists can create molecular probes that are recognized by some enzymes but not others, or that are processed differently, thereby allowing for the detailed study of metabolic pathways and enzyme mechanisms. The introduction of carboxymethyl groups at the 2 and 6 positions of the glucose ring, creating this compound, is a prime example of such a modification. These negatively charged groups are expected to significantly influence the molecule's interaction with carbohydrate-active enzymes (CAZymes).

Research on the enzymatic hydrolysis of carboxymethyl cellulose provides foundational insights. Studies have shown that the degree and pattern of substitution on the glucose units of the cellulose backbone critically affect the activity of cellulases. Some endoglucanases, for instance, are significantly inhibited by the presence of carboxymethyl groups, while others can bypass these modifications to a certain extent. This differential activity underscores the principle that such substitutions can be used to probe the substrate specificity and active site architecture of these enzymes.

It is hypothesized that this compound could serve as a specific inhibitor or a poor substrate for certain glycosidases. The bulky and charged carboxymethyl groups could sterically hinder the binding of the molecule within the active site of an enzyme or interfere with the catalytic residues necessary for glycosidic bond cleavage. By observing which enzymes are inhibited by this compound and which are not, researchers could map the substrate-binding sites and better understand the requirements for catalysis.

Interactive Table: Hypothetical Enzyme Inhibition by this compound

| Enzyme | Enzyme Class | Putative Interaction | Hypothesized Ki (mM) | Research Implication |

| Cellobiohydrolase I | Exoglucanase | Competitive Inhibition | 0.5 - 2.0 | Probing the requirement for an unsubstituted C6-hydroxyl group in the +1 subsite. |

| Endoglucanase V | Endoglucanase | Weak Inhibition | > 10 | Suggests a more open active site cleft that can accommodate substitutions. |

| β-Glucosidase | Glycosidase | Strong Competitive Inhibition | 0.1 - 0.8 | Investigating the role of C2 and C6 hydroxyls in substrate recognition and catalysis. |

| Hexokinase | Kinase | No significant interaction | > 50 | Demonstrates specificity of inhibition towards glycosidases over other glucose-utilizing enzymes. |

Note: The Ki (inhibition constant) values presented in this table are hypothetical and are intended to illustrate the potential application of this compound as a research probe. Actual values would need to be determined through rigorous experimentation.

Applications in Bioconjugate Chemistry and Advanced Research Tools

Design and Synthesis of Bioconjugates Utilizing 2,6-DI-O-Carboxymethyl-D-glucose

The presence of two distinct carboxymethyl groups on the glucose scaffold allows for the rational design of bioconjugates, where biological molecules like proteins or peptides are linked to other synthetic moieties. This compound is used in the synthesis of glycoproteins and other biomolecules, including for custom antibody labeling. biosynth.com

The primary strategy for covalent attachment involves the carboxyl groups (-COOH). These groups can be readily coupled with primary amines (-NH2) present on biological molecules, such as the side chains of lysine (B10760008) residues in proteins or antibodies. This is typically achieved through amide bond formation, a robust and common reaction in bioconjugation. The process often employs activating agents to create a more reactive intermediate that then readily reacts with the amine.

Another strategy involves esterification, where the carboxyl groups react with hydroxyl (-OH) groups on a target molecule. This allows for the attachment of various synthetic moieties, including fluorescent dyes, chelating agents for radiolabeling, or drug molecules. The dual functional groups of this compound offer the potential for creating cross-linked or more complex conjugates.

The carboxymethyl groups are the key functional components that enable the use of this compound as a linker. Their carboxylic acid nature is central to the conjugation reactions. The general mechanism for activating these groups for coupling involves their reaction with a carbodiimide, which then allows for nucleophilic attack by an amine, leading to a stable amide bond.

Development of Research-Oriented Imaging Probes

Glucose analogues are foundational in the development of imaging probes, particularly for tracking metabolic activity in research and clinical settings. The rationale is that rapidly dividing cells, such as those in tumors, exhibit high glucose uptake via glucose transport proteins (GLUTs). nih.gov By attaching an imaging agent to a glucose molecule, the probe can be selectively delivered to these cells. nih.gov

This compound serves as an excellent scaffold for such probes. Its carboxymethyl groups provide convenient attachment points for various imaging labels:

Fluorophores: For use in fluorescence microscopy and optical imaging. The ability to fluorinate glucose derivatives is a known modification strategy. biosynth.com

Radioisotopes: For use in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). This involves attaching a chelating agent that can securely hold a radioisotope.

MRI Contrast Agents: For enhancing contrast in magnetic resonance imaging.

Research has demonstrated the success of using other modified glucose molecules, such as 2-deoxy-D-glucose (2DG) for MRI-based imaging (glucoCEST) and deuterated glucose for deuterium (B1214612) metabolic imaging, establishing a strong precedent for the utility of glucose-based probes. nih.govnih.govresearchgate.net A study on 6-O-glucose-azomycin adducts further showed that such conjugates could function as hypoxia-selective radiosensitizers, highlighting the dual diagnostic and therapeutic potential of these molecules. nih.gov

| Glucose Analogue | Imaging Modality | Principle of Operation | Reference |

|---|---|---|---|

| 2-Deoxy-D-glucose (2DG) | glucoCEST MRI | Detects 2DG and its phosphorylated product (2DG6P) via chemical exchange saturation transfer, reflecting glucose uptake and metabolism without isotopic labels. | nih.gov |

| [2,3,4,6,6'-2H5]-D-glucose | Deuterium MRI/MRS | A cost-effective, non-radioactive isotope tracer used to monitor glycolytic metabolism by detecting downstream deuterated metabolites like lactate (B86563) and glutamate. | nih.govresearchgate.net |

| 6-O-glucose-azomycin | Nuclear Imaging (putative) | Designed to target hypoxic tumor cells via GLUT transporters for diagnostic imaging and radiosensitization. | nih.gov |

Engineering of Biosensors for Molecular and Biological Event Detection

Glucose biosensors are a cornerstone of medical diagnostics, most commonly relying on enzymes like glucose oxidase (GOx) that catalyze the oxidation of glucose. nih.gov While direct use of this compound in commercial biosensors is not widely documented, its structure is well-suited for engineering competitive assay-based biosensors.

In a competitive biosensor design, this compound, labeled with a reporter molecule (e.g., a fluorophore or an enzyme), would be pre-bound to an immobilized glucose-recognizing element, such as glucose oxidase. When a sample containing native glucose is introduced, the native glucose competes with the labeled analogue for the binding sites. nih.gov The displacement of the labeled this compound conjugate results in a measurable change in the reporter signal, which is proportional to the concentration of glucose in the sample. The carboxymethyl groups are essential for this application, as they provide the handles to covalently attach the reporter molecules needed to generate a signal.

Precursors for Specialized Biochemical Compounds and Oligonucleotide Analogues

The reactive nature of the carboxymethyl groups makes this compound a valuable starting material, or precursor, for the synthesis of more complex molecules. Research has shown that glucose-derived carboxymethyl compounds can act as effective precursors for creating amide-linked oligonucleotide analogues. acs.org In these novel structures, the natural phosphodiester backbone of DNA or RNA is replaced by an amide linkage, which can confer unique properties such as resistance to nuclease degradation.

The synthesis involves converting the carboxylic acid function into an amide to form the repeating unit of the analogue's backbone. acs.org The bifunctional nature of this compound offers the potential to create branched or cross-linked oligonucleotide structures, further expanding the library of accessible nucleic acid analogues for therapeutic and research applications. Its classification alongside nucleosides and nucleotides by chemical suppliers underscores its role in this area of biochemical synthesis.

Integration into Advanced Materials and Polymer Science

Polymerization and Crosslinking Reactions to Form Novel Polymeric Structures

The presence of two carboxylic acid functionalities and remaining free hydroxyl groups on the 2,6-DI-O-Carboxymethyl-D-glucose molecule makes it a versatile monomer for polymerization and crosslinking reactions. These reactive sites can be exploited to construct a diverse array of polymeric architectures. For instance, the carboxyl groups can readily participate in condensation polymerization reactions with diols or diamines to form polyesters and polyamides, respectively. The hydroxyl groups, in turn, can be reacted with diisocyanates to synthesize polyurethanes. researchgate.net

The ability to control the reaction conditions allows for the formation of either linear or crosslinked polymers. Crosslinking, which can be achieved by introducing a polyfunctional co-monomer or by inducing reactions between the pendant functional groups of pre-formed polymers, leads to the formation of three-dimensional networks. These networks often exhibit enhanced mechanical strength, thermal stability, and solvent resistance compared to their linear counterparts. The specific placement of the carboxymethyl groups at the C2 and C6 positions influences the stereochemistry and flexibility of the resulting polymer chains, thereby impacting the macroscopic properties of the material.

Formation of Composite Materials with Inorganic Frameworks (e.g., Metal-Organic Frameworks)

The integration of this compound into inorganic frameworks, particularly metal-organic frameworks (MOFs), represents a promising avenue for creating advanced composite materials. nih.govbohrium.comnortheastern.edu MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netnih.gov The carboxymethyl groups of this compound can act as the organic linkers, coordinating to metal centers to form novel "sweet MOFs". researchgate.netrsc.org These carbohydrate-based MOFs can exhibit unique properties stemming from the inherent chirality and biocompatibility of the glucose unit. rsc.org

The table below summarizes some research findings on the formation of composite materials with inorganic frameworks.

| Framework Type | Functionalization | Key Findings |

| Metal-Organic Framework (MOF) | Glucose-functionalized | Engineered to precisely target cancer cells by leveraging glucose transporter overexpression. rsc.org |

| Metal-Organic Framework (MOF) | Carboxymethyl-dextran coated | Capable of specific targeting and killing of HER2/neu-positive cancer cells in vitro. rsc.org |

| Covalent Organic Framework (COF) | Impregnated with sugar alcohols | The composite material showed potential for solid-state heat storage with stable fusion-freezing cycles. rsc.org |

Regioselectively Functionalized Polysaccharide Derivatives in Materials Design

The concept of regioselective functionalization, as exemplified by this compound, is a powerful tool in the design of advanced materials derived from polysaccharides. nih.gov By precisely controlling the location of chemical modifications on the repeating glucose units of a polysaccharide chain, it is possible to tailor the material's properties with a high degree of precision.

Influence of Functionalization Patterns on Supramolecular Assembly and Material Properties

The specific pattern of functionalization on a polysaccharide backbone has a profound impact on its ability to self-assemble into ordered supramolecular structures. nih.gov These non-covalent interactions, such as hydrogen bonding and van der Waals forces, are highly sensitive to the spatial arrangement of functional groups. In the case of polymers derived from this compound, the defined placement of the carboxymethyl groups dictates the possible intermolecular interactions, influencing the polymer's conformation and packing in the solid state.

This controlled supramolecular assembly can lead to materials with unique optical, electronic, and mechanical properties. For instance, the formation of helical structures or crystalline domains can be promoted or inhibited based on the functionalization pattern. The ability to tune these interactions allows for the rational design of materials with desired characteristics, such as specific liquid crystalline phases or the ability to form hydrogels with controlled rheological properties.

Applications in Chiral Separations and Chromatographic Media

The inherent chirality of glucose makes its derivatives, including this compound, attractive candidates for applications in chiral separations. nih.gov When incorporated into a stationary phase for chromatography, these chiral molecules can create a stereoselective environment that allows for the separation of enantiomers.

The carboxymethyl groups can play a dual role in this context. They can serve as points of attachment to a solid support, such as silica (B1680970) gel, to create a chiral stationary phase (CSP). Additionally, they can participate in chiral recognition through interactions such as hydrogen bonding and dipole-dipole interactions with the analyte molecules. The specific positioning of these groups at the C2 and C6 positions, combined with the chirality of the glucose core, creates a unique three-dimensional structure that can exhibit high enantioselectivity for a range of chiral compounds. nih.govnih.gov

Role in Biomaterial and Tissue Engineering Research Scaffolds

In the field of biomaterials and tissue engineering, there is a constant search for materials that are biocompatible, biodegradable, and can actively promote tissue regeneration. nih.govresearchgate.netresearchgate.netbohrium.com Scaffolds derived from natural polymers are of particular interest due to their similarity to the extracellular matrix. researchgate.netnih.gov

This compound can be used as a monomer or crosslinking agent to create hydrogels and other porous scaffolds for tissue engineering applications. The carboxymethyl groups can be used to control the swelling behavior and degradation rate of the scaffold. Furthermore, these groups provide reactive handles for the covalent attachment of bioactive molecules, such as growth factors or cell adhesion peptides, which can enhance the biological performance of the scaffold. The biocompatibility of the glucose backbone makes these materials well-suited for applications where they will be in direct contact with cells and tissues. nih.govresearchgate.net

Enzymatic Transformations and Degradation Studies

Substrate Specificity and Catalytic Mechanisms of Glycoside Hydrolases

Glycoside hydrolases (GHs) are a widespread class of enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates. cazypedia.orgportlandpress.com Their catalytic action is fundamental to the breakdown of polysaccharides into smaller units. The mechanism of these enzymes typically involves two key carboxylic acid residues at the active site: a general acid (proton donor) and a nucleophile/base. acs.org Depending on the spatial arrangement of these residues, the hydrolysis of the glycosidic bond occurs with either retention or inversion of the anomeric configuration. acs.org

The substrate specificity of glycoside hydrolases is determined by the three-dimensional structure of their active site, which forms a binding cleft or tunnel. nih.govnih.gov This active site is further divided into subsites that accommodate individual sugar units of a polysaccharide chain. The conformation of the substrate is often distorted upon binding to the enzyme's active site, adopting a boat or skew-boat conformation at the catalytic subsite to facilitate cleavage. acs.org

While GHs are tailored to their natural substrates, some exhibit a degree of promiscuity, allowing them to act on modified or unnatural substrates. However, modifications to the glucose unit, such as the introduction of carboxymethyl groups, can significantly impact substrate binding and catalysis. For instance, studies on lactase-phlorizin hydrolase have shown that while modifications at the C-6 position of the glycon are tolerated to some extent, methylation at this position can lead to a complete loss of activity, suggesting steric limitations within the active site. nih.gov The presence of bulky and negatively charged carboxymethyl groups at both the C-2 and C-6 positions of D-glucose would likely present a significant steric and electrostatic challenge for the binding and proper positioning of 2,6-di-O-carboxymethyl-D-glucose within the active site of most standard glycoside hydrolases.

Influence of Carboxymethylation on Enzyme Activity and Substrate Recognition

Carboxymethylation, the introduction of a carboxymethyl group (-CH₂COOH), can profoundly alter the physicochemical properties of carbohydrates and their susceptibility to enzymatic degradation. Studies on carboxymethyl cellulose (B213188) (CMC), a polysaccharide composed of repeating carboxymethylated glucose units, have demonstrated that the degree of substitution (DS) and the pattern of substitution along the cellulose chain are critical factors influencing the activity of cellulases. nih.gov

Generally, increased carboxymethylation can hinder enzyme activity. The bulky and charged carboxymethyl groups can sterically block the enzyme's access to the glycosidic bonds. nih.gov Furthermore, the negative charge of the carboxyl group at physiological pH can lead to electrostatic repulsion with negatively charged amino acid residues in the enzyme's active site.

Research on the enzymatic hydrolysis of CMC by various endoglucanases has revealed that different enzymes exhibit varying levels of tolerance to carboxymethylation. For example, endoglucanases Hi Cel5A and Tr Cel7B were found to be more effective at hydrolyzing CMC with a high degree of substitution compared to other endoglucanases, indicating that their active sites can better accommodate the modified substrate. nih.gov This suggests that the specific architecture of the active site cleft determines the enzyme's ability to recognize and act upon carboxymethylated substrates. In the case of a single, di-substituted glucose unit like this compound, it is conceivable that it may act as an inhibitor for some glycoside hydrolases, binding to the active site but not being efficiently processed, thereby preventing the binding of the natural substrate.

Degradation Pathways and Metabolite Characterization

The enzymatic degradation of carboxymethylated polysaccharides like CMC is a complex process that typically requires the synergistic action of a consortium of enzymes, including endo-β-(1,4)-glucanase, exo-(β-1,4)-glucanase, and β-(1,4)-glucosidase. researchgate.net The endo-glucanases randomly cleave internal glycosidic bonds, creating new chain ends for the exo-glucanases to act upon, which then release smaller, substituted oligosaccharides. Finally, β-glucosidases can hydrolyze these small oligosaccharides.

The degradation of CMC results in a mixture of substituted and non-substituted cello-oligosaccharides. nih.gov The specific metabolites produced depend on the pattern of carboxymethylation and the specificities of the enzymes involved. For instance, some enzymes may be able to bypass a substituted glucose unit, while others may be completely blocked.

Direct studies on the enzymatic degradation pathways and metabolite characterization of this compound are not available in the reviewed literature. However, based on the principles of enzymatic degradation of substituted polysaccharides, it is plausible that if an enzyme were capable of processing this molecule as part of a larger chain, it would likely release the modified monosaccharide itself or small, substituted oligosaccharides. The complete enzymatic breakdown of the carboxymethyl groups themselves would require different enzymatic machinery, likely involving etherases, which are not typically part of the cellulase (B1617823) system.

Biocatalytic Synthesis and Modification Approaches Involving Carboxymethylated Glucoses

Biocatalysis offers an environmentally friendly and highly specific alternative to chemical synthesis for the production and modification of complex molecules. Enzymes such as glycosyltransferases and glycoside hydrolases (in their reverse or transglycosylation mode) are used for the synthesis of oligosaccharides and glycoconjugates. nih.gov For instance, glucose oxidase is an enzyme that catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, which can be further hydrolyzed to gluconic acid. nih.gov This highlights the potential of enzymes to perform specific modifications on the glucose molecule.

While the chemical synthesis of carboxymethylated glucoses is well-established, the biocatalytic synthesis of this compound has not been reported in the scientific literature. The development of a biocatalytic route would likely require the engineering of an enzyme, such as a glucosyltransferase, to recognize D-glucose as a substrate and specifically transfer carboxymethyl groups to the C-2 and C-6 positions. This would be a challenging endeavor due to the need for a cofactor carrying the carboxymethyl group and an enzyme with a highly tailored active site.

Conversely, biocatalytic approaches could be envisioned for the further modification of pre-synthesized this compound. For example, other enzymes could be used to attach this modified glucose unit to other molecules to create novel glycoconjugates with potentially interesting biological activities. However, the feasibility of such approaches would again depend on the ability of the chosen enzymes to recognize and process this highly modified substrate.

Future Research Directions and Emerging Paradigms

Advancements in Precision Synthesis and Functionalization Control

The selective functionalization of glucose, a molecule with multiple hydroxyl groups of similar reactivity, presents a significant synthetic challenge. ntnu.no Achieving precise control over which hydroxyl groups are modified is crucial for creating derivatives with desired properties. Current research is focused on developing more efficient and regioselective methods for the synthesis of compounds like 2,6-di-O-carboxymethyl-D-glucose.

One promising avenue is the use of protecting group chemistry, which involves temporarily blocking certain hydroxyl groups to direct the reaction to the desired positions. ntnu.no Methodologies like tin-mediated acylation have proven effective in differentiating between hydroxyl groups, and researchers are exploring novel catalysts and reaction conditions to further enhance selectivity. nih.govacs.org For instance, the use of dimethyltin (B1205294) dichloride as a catalyst has shown promise in the regioselective protection of sugars. acs.org

Enzymatic catalysis offers another powerful tool for controlled functionalization. Enzymes can exhibit high regioselectivity, targeting specific hydroxyl groups with remarkable precision. nih.gov The choice of enzyme, solvent, and substrate can be rationally manipulated to control the outcome of the reaction. nih.gov Molecular modeling is also being employed to understand the enzyme-substrate interactions that govern regioselectivity, paving the way for the design of enzymes with tailored specificities. nih.gov

Multidisciplinary Research at the Interface of Carbohydrate Chemistry, Materials Science, and Chemical Biology

The unique properties of this compound and other selectively modified carbohydrates make them attractive candidates for a wide range of applications, fostering collaboration across diverse scientific disciplines.

In materials science , the introduction of carboxymethyl groups onto the glucose backbone can significantly alter its physical and chemical properties, such as solubility, viscosity, and swelling capacity. naturalspublishing.comresearchgate.net This opens up possibilities for the development of novel biomaterials. For example, carboxymethylated polysaccharides are being investigated for use in drug delivery systems, tissue engineering scaffolds, and as thickening and emulsifying agents in the food and pharmaceutical industries. researchgate.net The ability to control the degree of substitution and the position of the carboxymethyl groups allows for the fine-tuning of these materials' properties for specific applications. mdpi.comnih.gov

In the realm of chemical biology , radiolabeled derivatives of glucose, including those with carboxymethyl modifications, are invaluable tools for studying metabolic pathways and glucose transport systems. nih.gov By tracing the fate of these labeled molecules in biological systems, researchers can gain insights into disease mechanisms, such as those underlying diabetes and cancer. nih.gov Furthermore, the interaction of modified glucose molecules with proteins, such as lectins, is an active area of research, with implications for understanding cell-cell recognition and communication. nih.gov The development of carboxymethylated polysaccharides with prebiotic properties is also being explored, with the potential to modulate the gut microbiome. nih.gov

The convergence of these fields is expected to lead to the design of "smart" materials that can respond to biological cues and advanced therapeutic agents with enhanced efficacy and targeting capabilities.

Development of Novel Analytical Platforms for Characterization of Complex Carbohydrate Derivatives

Chromatographic methods , particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are workhorses in carbohydrate analysis. youtube.comnih.gov However, the analysis of highly polar and structurally similar carbohydrate derivatives can be challenging. youtube.com To address this, new chromatographic approaches are being developed, including hydrophilic interaction chromatography (HILIC) and the use of advanced detectors like charged aerosol detection (CAD) and pulsed amperometric detection (PAD). youtube.comthermofisher.com These methods offer improved sensitivity and resolution for the separation of complex carbohydrate mixtures. youtube.comthermofisher.com

Mass spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight and sequence of oligosaccharides. nih.govresearchgate.net Advances in tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry are enabling more detailed structural elucidation of complex carbohydrate derivatives. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for determining the anomeric configuration and the position of substituents on the glucose ring. naturalspublishing.com Multi-dimensional NMR techniques can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-DI-O-Carboxymethyl-D-glucose, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves carboxymethylation of D-glucose derivatives using chloroacetic acid under alkaline conditions. Optimization requires pH control (pH 10–12) to favor nucleophilic substitution while minimizing hydrolysis. Reaction temperature (40–60°C) and stoichiometric ratios (e.g., molar excess of chloroacetic acid) are critical for regioselectivity at the 2,6-hydroxyl positions. Purification via ion-exchange chromatography or reverse-phase HPLC ensures removal of unreacted reagents .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regioselectivity by identifying carboxymethyl proton signals (δ 3.5–4.5 ppm) and carbonyl carbons (δ 170–175 ppm). Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight (e.g., C₁₀H₁₆O₁₀, theoretical MW 320.2). X-ray crystallography can resolve structural ambiguities in crystalline derivatives .

Q. How can researchers assess the biological activity of this compound in vitro?

- Methodological Answer : Use enzyme inhibition assays (e.g., glycosidase inhibition) to evaluate carbohydrate-protein interactions. Cell viability assays (MTT or resazurin-based) screen for cytotoxicity. For binding studies, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity constants with lectins or receptors .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in synthesizing this compound derivatives?

- Methodological Answer : Protecting group strategies (e.g., acetonide or benzylidene groups) can temporarily block competing hydroxyl sites. Computational modeling (DFT or molecular dynamics) predicts steric and electronic factors influencing carboxymethylation. Solvent polarity adjustments (e.g., DMF vs. water) modulate reaction kinetics to favor 2,6-substitution .

Q. How does the stability of this compound vary under physiological conditions, and how can degradation be monitored?

- Methodological Answer : Stability studies in PBS (pH 7.4, 37°C) coupled with HPLC-UV or LC-MS track hydrolysis of carboxymethyl groups. Accelerated stability testing (e.g., elevated temperatures) predicts shelf life. Circular dichroism (CD) monitors conformational changes in aqueous solutions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC₅₀ determination with positive controls like miglitol). Replicate experiments under controlled humidity/temperature to minimize environmental variability. Meta-analysis of literature data can identify outliers or methodological inconsistencies (e.g., variations in cell lines or assay endpoints) .

Q. What advanced techniques elucidate interactions between this compound and biomolecular targets?

- Methodological Answer : Cryo-electron microscopy (cryo-EM) visualizes ligand-protein complexes at near-atomic resolution. Synchrotron-based small-angle X-ray scattering (SAXS) detects conformational changes in solution. Förster resonance energy transfer (FRET) probes real-time binding dynamics in live cells .

Q. How can computational modeling predict the physicochemical properties of novel this compound analogs?

- Methodological Answer : Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with solubility, logP, or pKa. Molecular docking (AutoDock Vina) screens virtual libraries for binding affinity to target proteins. Quantum mechanical calculations (Gaussian 16) optimize geometries and predict spectroscopic signatures .

Guidance for Rigorous Research Design

- Frameworks : Apply the PICO framework to define study parameters (e.g., Population: enzyme targets; Intervention: carboxymethylation; Comparison: unmodified glucose; Outcome: binding affinity). Use FINER criteria to evaluate feasibility and novelty .

- Data Validation : Compare results with literature values (e.g., NMR shifts from ChemSpider) and report confidence intervals for biological assays. Address error sources (e.g., pipetting variability in enzymatic assays) via triplicate measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.